molecular formula C13H12FN5S B12200714 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12200714
M. Wt: 289.33 g/mol
InChI Key: WZQUPAGEUWJSHT-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with a fluorophenyl and a methylsulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves several steps. One common synthetic route includes the reaction of 4-amino-3-mercapto-1,2,4-triazoles with unsymmetrical α-bromodiketones. This reaction can lead to the formation of regioisomers, including the desired triazolopyrimidine compound . The reaction conditions typically involve the use of dry toluene and molecular sieves to enhance the yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s interaction with these enzymes leads to the inhibition of cell proliferation, making it a potential anticancer agent .

Properties

Molecular Formula

C13H12FN5S

Molecular Weight

289.33 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H12FN5S/c1-7-10(8-3-5-9(14)6-4-8)11(15)19-12(16-7)17-13(18-19)20-2/h3-6H,15H2,1-2H3

InChI Key

WZQUPAGEUWJSHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)F)N)SC

Origin of Product

United States

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